[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester
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Overview
Description
[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that features a piperidine ring substituted with a hydroxypropyl group and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable hydroxypropyl halide reacts with the piperidine ring.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the hydroxypropyl-piperidine intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the hydroxypropyl moiety can undergo oxidation to form a carbonyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and synthetic methodologies .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules .
Medicine:
- Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of [1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxypropyl group can participate in hydrogen bonding, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness:
- The presence of the hydroxypropyl group and the carbamic acid tert-butyl ester makes [1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester unique compared to other piperidine derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H28N2O3 |
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Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-hydroxypropyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)15-11-12-5-8-16(9-6-12)7-4-10-17/h12,17H,4-11H2,1-3H3,(H,15,18) |
InChI Key |
OECREXKAEBBFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCCO |
Origin of Product |
United States |
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